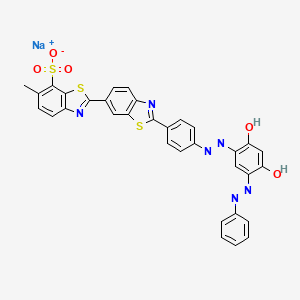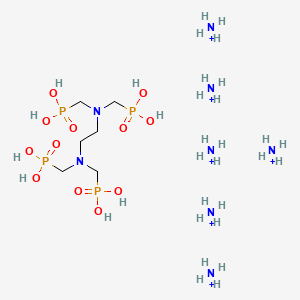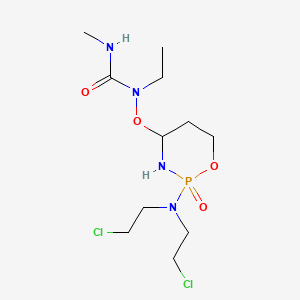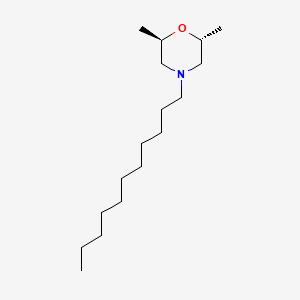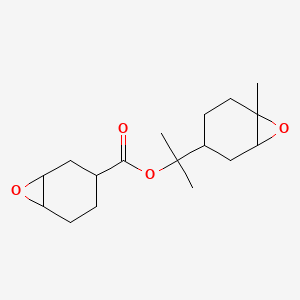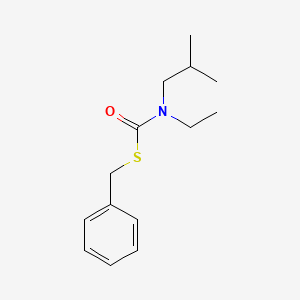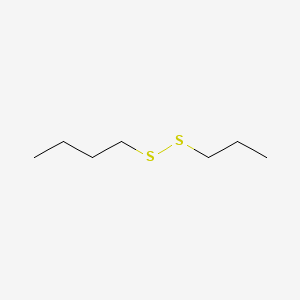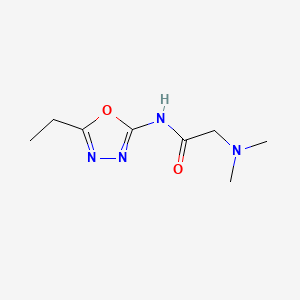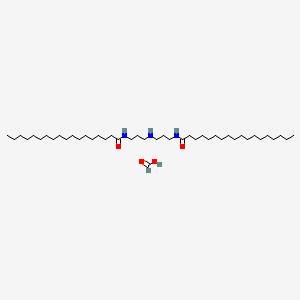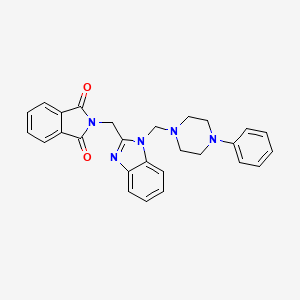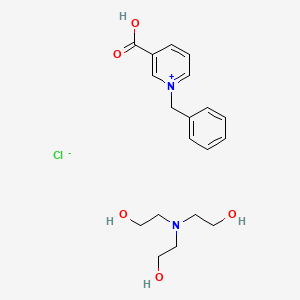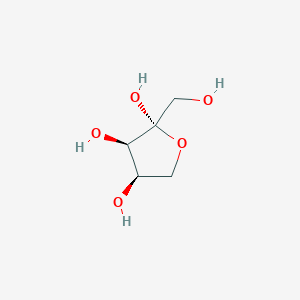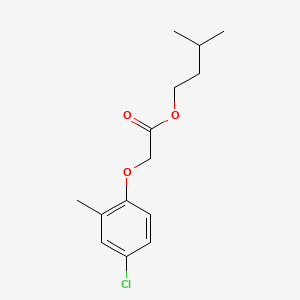
Isopentyl (4-chloro-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C13H17ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenoxy group and an isopentyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with isopentyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopentyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-chloro-2-methylphenoxyacetic acid.
Reduction: Isopentyl (4-chloro-2-methylphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Isopentyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of isopentyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets in plants. It acts as an auxin, a type of plant hormone that regulates growth. The compound mimics natural auxins, leading to uncontrolled growth and eventually the death of the target plants .
Comparison with Similar Compounds
Similar Compounds
Isooctyl (4-chloro-2-methylphenoxy)acetate: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A closely related compound with similar applications in agriculture.
Uniqueness
Isopentyl (4-chloro-2-methylphenoxy)acetate is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide. Its structural differences from similar compounds can result in variations in its biological activity and environmental impact.
Properties
CAS No. |
31881-96-6 |
|---|---|
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-methylbutyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C14H19ClO3/c1-10(2)6-7-17-14(16)9-18-13-5-4-12(15)8-11(13)3/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
WAVHTBLKCQNMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


